4-tert-Butylcyclohexyl methacrylate

Catalog No.
S1905711
CAS No.
46729-07-1
M.F
C14H24O2
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylcyclohexyl methacrylate

CAS Number

46729-07-1

Product Name

4-tert-Butylcyclohexyl methacrylate

IUPAC Name

(4-tert-butylcyclohexyl) 2-methylprop-2-enoate

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C14H24O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h11-12H,1,6-9H2,2-5H3

InChI Key

PILKNUBLAZTESB-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1CCC(CC1)C(C)(C)C

Canonical SMILES

CC(=C)C(=O)OC1CCC(CC1)C(C)(C)C

4-tert-Butylcyclohexyl methacrylate is an organic compound with the chemical formula C₁₄H₂₄O₂. It features a cyclohexyl group substituted with a tert-butyl group at the 4-position and a methacrylate functional group. This compound is notable for its potential applications in polymer chemistry, particularly in the production of specialty coatings and adhesives due to its unique structural properties and reactivity.

Typical of methacrylate compounds. The most significant reaction is radical polymerization, where it can be polymerized to form poly(4-tert-butylcyclohexyl methacrylate). This process involves the initiation of free radicals, which propagate the reaction by adding to the double bond of the methacrylate, leading to long-chain polymers. Kinetic studies have shown that this polymerization can be influenced by factors such as temperature and solvent choice, affecting the molecular weight and properties of the resulting polymers .

While specific biological activity data for 4-tert-butylcyclohexyl methacrylate is limited, similar compounds in the methacrylate family have been studied for their potential skin irritant properties. For instance, it may cause skin irritation and allergic reactions, similar to other methacrylates . Further toxicological studies are necessary to fully understand its biological effects.

The synthesis of 4-tert-butylcyclohexyl methacrylate typically involves the reaction of methacryloyl chloride with 4-tert-butylcyclohexanol. This reaction can be catalyzed by bases such as triethylamine to facilitate the formation of the ester bond:

  • Reactants: Methacryloyl chloride and 4-tert-butylcyclohexanol.
  • Catalyst: Triethylamine.
  • Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent premature polymerization.

This method yields high purity and enables further functionalization if needed .

4-tert-Butylcyclohexyl methacrylate has several applications, primarily in:

  • Coatings: Utilized in specialty coatings that require enhanced adhesion and durability.
  • Adhesives: Employed in formulations that demand low volatile organic compound emissions.
  • Polymer Production: Serves as a monomer in producing high-performance polymers with specific mechanical properties.

These applications leverage its unique chemical structure, which imparts flexibility and strength to the materials produced .

Interaction studies involving 4-tert-butylcyclohexyl methacrylate focus on its behavior in polymer matrices and its compatibility with other monomers. Research indicates that blending this compound with other acrylates can modify mechanical properties and thermal stability, making it valuable for tailored material design . Additionally, studies on its interactions with biological systems are necessary to assess safety profiles for industrial applications.

Several compounds share structural similarities with 4-tert-butylcyclohexyl methacrylate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
4-tert-Butylcyclohexyl methacrylateC₁₄H₂₄O₂High adhesion properties; used in coatings
4-tert-Butylcyclohexyl acrylateC₁₃H₂₂O₂Similar structure but differs in reactivity; used in adhesives
2-tert-Butylcyclohexyl methacrylateC₁₄H₂₄O₂Different position of tert-butyl group; varies in polymer properties

The unique position of the tert-butyl group in 4-tert-butylcyclohexyl methacrylate contributes to its distinct physical and chemical properties compared to these similar compounds, particularly regarding polymerization behavior and application suitability.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 142 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 142 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 141 of 142 companies with hazard statement code(s):;
H315 (99.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

46729-07-1

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester: ACTIVE

Dates

Modify: 2024-04-14

Explore Compound Types